2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. It is characterized by a pyrimidine ring with two amino groups at positions 2 and 5, and a carbonyl group at position 4. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, including multi-component reactions such as the Biginelli reaction, which involves the condensation of aldehydes, urea, and β-keto esters. This reaction has been widely studied for its efficiency and ecological benefits in synthesizing dihydropyrimidine derivatives .
2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one can be classified as:
The synthesis of 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one can be achieved through several methods:
The Biginelli reaction often requires specific conditions such as temperature control and the presence of solvents like ethanol or water. Catalysts such as Lewis acids or ionic liquids are frequently employed to facilitate the reaction .
The molecular structure of 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one features:
Key structural data includes:
2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one participates in various chemical reactions including:
The reactivity of this compound is attributed to the presence of amino groups which can act as nucleophiles in substitution reactions. Additionally, the carbonyl group can participate in condensation reactions with other nucleophiles.
The mechanism by which 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one exerts its biological effects is not fully elucidated but is believed to involve:
Data from enzyme assays indicate that derivatives of this compound exhibit varying degrees of inhibitory potency against specific targets .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterization purposes .
The applications of 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one span various fields:
Pyrimidines, fundamental six-membered heterocyclic rings containing two nitrogen atoms (1,3-diazines), constitute essential building blocks of life (e.g., cytosine, thymine, uracil in DNA/RNA) and have consequently served as privileged scaffolds in medicinal chemistry for decades [3]. Their structural versatility and biological relevance made them prime candidates for early antibiotic development. The historical significance of pyrimidine derivatives in combating bacterial infections is profound, primarily revolving around two major classes: antifolates and sulfonamides (sulfa drugs).
Beyond these major classes, pyrimidine cores are integral to other antibiotic structures, such as Amicetin (26), a disubstituted pyrimidine (cytosine derivative) antibiotic active against acid-fast and Gram-positive bacteria [3]. This rich history underscores the inherent biological activity embedded within the pyrimidine scaffold against microbial targets, paving the way for the exploration of novel derivatives like 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one.
Table 1: Key Historically Significant Pyrimidine-Derived Antibiotics [3]
Compound Name | Chemical Class | Primary Target/Mechanism | Clinical Significance |
---|---|---|---|
Trimethoprim | 2,4-Diaminopyrimidine | Bacterial Dihydrofolate Reductase | Broad-spectrum antibacterial, key component of co-trimoxazole. |
Iclaprim | 2,4-Diaminopyrimidine | Bacterial Dihydrofolate Reductase | Designed for activity against TMP-resistant MRSA & VRE. |
Pyrimethamine | 2,4-Diaminopyrimidine | Plasmodial Dihydrofolate Reductase | Antimalarial agent. |
Sulfadiazine | Pyrimidine Sulfonamide | Dihydropteroate Synthase | Used for various bacterial infections, toxoplasmosis. |
Sulfadoxine | Pyrimidine Sulfonamide | Dihydropteroate Synthase | Long-acting, used in malaria prophylaxis (often with pyrimethamine). |
Sulfamethoxazole | Pyrimidine Sulfonamide | Dihydropteroate Synthase | Component of co-trimoxazole (with trimethoprim). |
Amicetin | Disubstituted Pyrimidine | Protein Synthesis (Binds 50S ribosome) | Activity against Gram-positive and acid-fast bacteria. |
The natural products TAN-1057 A and B, isolated from Flexibacter sp. PK-74 (or Chitinophaga sp.) in the early 1990s, brought 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one into the spotlight as a novel antibacterial scaffold [1]. These closely related dipeptide-polyamine conjugates contain the dihydropyrimidinone core linked to a modified arginine derivative via an amide bond. Their defining characteristic is potent, rapid bactericidal activity specifically against clinically relevant Gram-positive bacteria, including multidrug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE), pathogens notoriously difficult to treat [1] [3].
The investigation of TAN-1057 A/B analogs underscores the strategy of leveraging structurally novel natural product scaffolds containing the 2,5-diamino-5,6-dihydropyrimidin-4(1H)-one pharmacophore to develop new weapons against the most intractable Gram-positive infections. Their unique mechanism and lack of cross-resistance position them as valuable starting points for next-generation antibiotic discovery.
Table 2: Key Features of TAN-1057A/B and Related Dihydropyrimidinone-Based Antimicrobials
Feature | TAN-1057 A/B (Natural Products) | Synthetic Analogs (e.g., WO2019201991A1) |
---|---|---|
Core Structure | 2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one conjugated to modified arginine | Derivatives of 2,6-diamino-3,4-dihydropyrimidin-4-one & related scaffolds |
Source | Flexibacter sp. PK-74 / Chitinophaga sp. | Chemical synthesis |
Primary Activity | Potent bactericidal vs. Gram+ bacteria (MRSA, VRE) | Designed for Gram+ bacteria (MRSA), potentially broader |
Mechanism | Inhibition of bacterial protein synthesis (specific target unknown) | Varies by analog; protein synthesis inhibition likely retained in many cases |
Key Advantage | No cross-resistance to β-lactams, aminoglycosides, vancomycin | Designed to overcome pharmacokinetic limitations of natural leads |
Major Challenge | Likely poor pharmacokinetics (metabolism, protein binding) | Optimizing potency, spectrum, selectivity, and ADMET properties |
Status/Goal | Early natural lead (not clinically developed) | Development of novel clinical candidates for resistant infections |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: